N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
Thiazole derivatives, such as the one you’re asking about, have been studied for their potential antimicrobial and anticancer properties . They are characterized by a heterocyclic ring containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For instance, the linear formula, CAS number, and molecular weight can be determined .Scientific Research Applications
Antimicrobial Activity
This compound, due to its thiazole core, has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit antimicrobial activity by interfering with the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . The compound’s structure allows it to target and inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial drugs.
Anticancer Properties
The thiazole nucleus is also associated with antiproliferative properties. Research indicates that derivatives of thiazole, including compounds similar to N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide , have shown promising results against cancer cell lines, such as human breast adenocarcinoma (MCF7) . These compounds can be used as lead compounds for rational drug design aimed at cancer therapy.
Anti-inflammatory Potential
Compounds with a thiazole nucleus have been reported to possess anti-inflammatory activities . This suggests that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases, including autoimmune disorders.
Analgesic Effects
In addition to anti-inflammatory properties, some thiazole derivatives have demonstrated significant analgesic activities . This implies that N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could potentially be developed into a pain-relieving medication.
Antifungal Applications
The thiazole core is also known for its antifungal properties. It can be particularly effective against Candida species, which are common pathogens responsible for fungal infections . This makes the compound a potential candidate for the development of new antifungal drugs, especially for topical applications.
Molecular Docking and Drug Design
Molecular docking studies of thiazole derivatives have shown good binding scores within the binding pockets of selected protein databases . This indicates that N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could be a valuable molecule in the drug discovery process, aiding in the design of more effective pharmaceuticals.
Antitubercular Activity
Thiazole derivatives have been recognized for their antitubercular activity, suggesting that our compound could be explored for its potential to treat tuberculosis . This is particularly important given the rising resistance to current antitubercular drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNHZCOZEWTCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide |
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